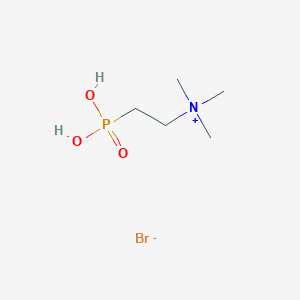
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is an organic compound belonging to the class of phosphocholines. It is characterized by the presence of a phosphono group attached to an ethanaminium moiety, which is further substituted with three methyl groups. This compound is known for its therapeutic applications, particularly in hepatobiliary dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide typically involves the reaction of trimethylamine with 2-bromoethanol, followed by phosphorylation. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: Common substitution reactions involve the replacement of the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted ethanaminium compounds.
Scientific Research Applications
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to cell membrane phospholipids.
Medicine: Investigated for its potential therapeutic effects in hepatobiliary dysfunction.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide involves its interaction with specific molecular targets such as C-reactive protein and epididymal sperm-binding protein 1. These interactions can modulate various biochemical pathways, leading to its therapeutic effects. The compound’s ability to interact with these targets is attributed to its unique structural features .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
- N,N,N-Trimethyl-2-phosphonoethanaminium
Uniqueness
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical reactivity and biological activity compared to its chloride counterpart. This uniqueness makes it particularly valuable in certain therapeutic and industrial applications .
Properties
CAS No. |
113347-61-8 |
|---|---|
Molecular Formula |
C5H15BrNO3P |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
trimethyl(2-phosphonoethyl)azanium;bromide |
InChI |
InChI=1S/C5H14NO3P.BrH/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H |
InChI Key |
PRALFCSIYZWCDG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCP(=O)(O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















